
2-(Thian-3-yloxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thian-3-yloxy)ethan-1-amine is an organic compound characterized by the presence of a thiane ring attached to an ethanamine group through an oxygen atom. This compound has a molecular weight of 161.3 g/mol and is primarily used in research and development settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-3-yloxy)ethan-1-amine typically involves the nucleophilic substitution reaction of thiane derivatives with ethanamine. One common method is the reaction of thiane-3-ol with 2-chloroethanamine under basic conditions to form the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(Thian-3-yloxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiane derivatives.
Substitution: Various substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
2-(Thian-3-yloxy)ethan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Thian-3-yloxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
2-(Thian-4-yloxy)ethan-1-amine: Similar structure but with the oxygen atom attached to the fourth position of the thiane ring.
2-(Thian-3-yloxy)ethan-1-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H15NOS |
|---|---|
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
2-(thian-3-yloxy)ethanamine |
InChI |
InChI=1S/C7H15NOS/c8-3-4-9-7-2-1-5-10-6-7/h7H,1-6,8H2 |
Clave InChI |
CWKGOOWKMOLLMC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CSC1)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


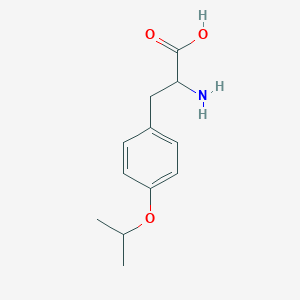
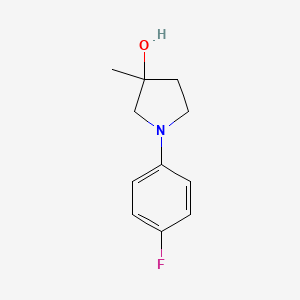
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
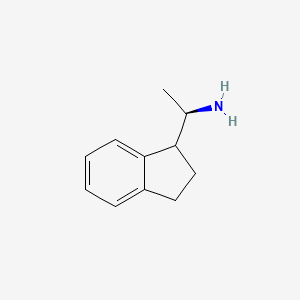
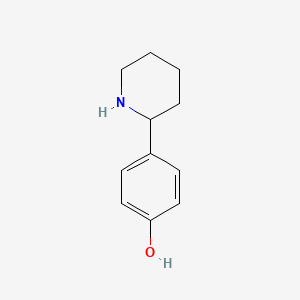
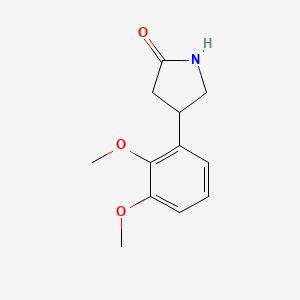
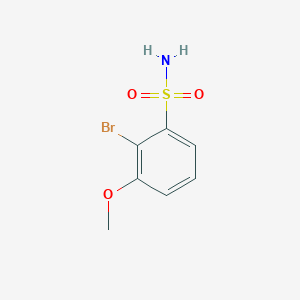

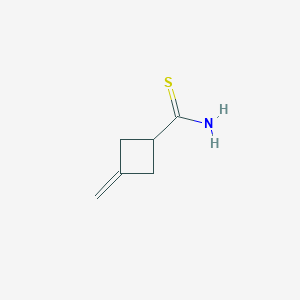
![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)
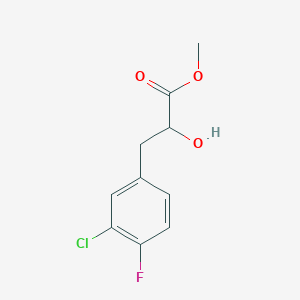
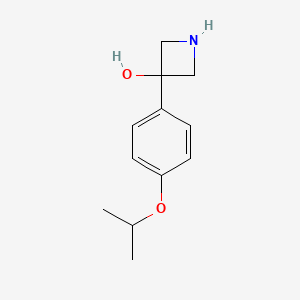
![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)

